molecular formula C15H13ClN2O B12923407 6-chloro-2-methoxy-N-methylacridin-9-amine CAS No. 4822-23-5

6-chloro-2-methoxy-N-methylacridin-9-amine

Cat. No.: B12923407
CAS No.: 4822-23-5
M. Wt: 272.73 g/mol
InChI Key: XLSFYNSXABNPTG-UHFFFAOYSA-N
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Description

6-chloro-2-methoxy-N-methylacridin-9-amine is a chemical compound with the molecular formula C15H13ClN2O. It is known for its fluorescent properties and its ability to intercalate into DNA, making it useful in various scientific research applications .

Chemical Reactions Analysis

6-chloro-2-methoxy-N-methylacridin-9-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Acridine derivatives, including 6-chloro-2-methoxy-N-methylacridin-9-amine, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving DNA intercalation and apoptosis induction.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several acridine derivatives, including this compound, against K562 leukemia and HepG-2 hepatoma cell lines. The compound exhibited IC50 values of 0.65 µM and 1.40 µM, respectively, indicating significant potency against these cancer types .

Cell Line IC50 Value (µM)
K5620.65
HepG-21.40

DNA Binding Studies

The interaction of acridine derivatives with DNA is crucial for their biological activity. Studies using UV-Vis spectrophotometry and fluorescence spectroscopy have shown that this compound intercalates into calf thymus DNA, leading to a red shift in absorption spectra and a decrease in fluorescence intensity . This intercalation is associated with the compound's potential as an anti-cancer agent.

Table: Binding Properties of Acridine Derivatives

Compound Binding Constant (M^-1) Fluorescence Change
This compoundDetermined via spectroscopySignificant decrease

Antimicrobial Properties

Beyond anticancer applications, acridine derivatives have demonstrated antimicrobial activity. The compound has been tested against various bacterial strains, showing potential as an antibacterial agent.

Case Study: Antimicrobial Testing

In a recent study, this compound was evaluated for its effectiveness against common pathogens. The results indicated a promising antibacterial effect, warranting further investigation into its mechanism of action .

Enzyme Inhibition

Recent research has highlighted the role of acridine derivatives in enzyme inhibition, particularly α-glucosidase inhibitors. A derivative linked with triazole showed competitive inhibition properties, suggesting that modifications to the acridine structure can enhance biological activity against carbohydrate-related diseases like type 2 diabetes mellitus .

Table: Enzyme Inhibition Potency

Compound Enzyme Target Ki Value (µM)
This compoundα-glucosidase98

Mechanism of Action

The mechanism by which 6-chloro-2-methoxy-N-methylacridin-9-amine exerts its effects involves intercalation into DNA. This intercalation disrupts the DNA structure, affecting various biological processes such as replication and transcription. The compound’s fluorescent properties allow researchers to track its interactions with DNA and study the resulting effects .

Biological Activity

6-Chloro-2-methoxy-N-methylacridin-9-amine is a compound belonging to the acridine family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, highlighting its potential therapeutic applications, mechanisms of action, and biological interactions.

Chemical Structure and Properties

This compound features a chlorine atom and a methoxy group attached to an acridine backbone. Its structure can be represented as follows:

C14H13ClN2O\text{C}_{14}\text{H}_{13}\text{ClN}_2\text{O}

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

  • Fluorescent Properties : The compound exhibits fluorescence, which can be utilized in biological imaging and studies of cellular processes. It has been shown to interact with cellular membranes, affecting energy transduction in cyanobacteria .
  • Antimicrobial Activity : Acridine derivatives, including this compound, have demonstrated antimicrobial properties against various bacterial strains. For instance, studies have indicated that related acridine compounds possess significant inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa .
  • Cytotoxicity : Research indicates that this compound and its analogs exhibit cytotoxic effects against cancer cell lines. For example, related compounds have shown IC50 values ranging from 0.45 μM to 86 μM against various cancer types .

Antimicrobial Studies

A study conducted on various acridine derivatives, including this compound, reported significant activity against Bacillus subtilis and Micrococcus luteus. The Minimum Inhibitory Concentration (MIC) for some derivatives was found to be as low as 125 μg/mL .

Cytotoxicity Assays

In vitro assays on liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines revealed that certain acridine derivatives exhibited moderate cytotoxicity. For instance, a related compound showed an IC50 value of 86 μM against WRL-68 cells .

Enzyme Inhibition Studies

Acridine derivatives have been investigated for their potential as acetylcholinesterase (AChE) inhibitors. One study highlighted the effectiveness of certain acridines in inhibiting AChE with IC50 values around 7.31 μM . This suggests potential applications in treating neurodegenerative diseases.

Summary of Biological Activities

Activity Effect/Value Reference
AntimicrobialMIC against Pseudomonas aeruginosa: 250 μg/mL
Cytotoxicity (WRL-68)IC50: 86 μM
AChE InhibitionIC50: 7.31 μM
Fluorescent PropertiesEnergy transduction studies in cyanobacteria

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-chloro-2-methoxy-N-methylacridin-9-amine, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves substituting the acridin-9-amine core with chloro, methoxy, and methylamine groups via nucleophilic aromatic substitution. Key intermediates like 6-chloro-2-methoxyacridine can be functionalized using methylamine derivatives under controlled pH and temperature . Purification often employs column chromatography with silica gel, followed by HPLC to confirm purity (>98%) using a C18 reverse-phase column and UV detection at 254 nm . Structural validation requires 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the compound’s structural identity be confirmed using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SHELX programs (e.g., SHELXL) refine crystallographic data to resolve bond lengths, angles, and torsional freedom of substituents, critical for confirming the planar acridine core and substituent orientations . Crystallization solvents like dichloromethane/hexane mixtures are recommended to avoid twinning .

Q. What are the primary biological targets or applications of this compound in preclinical research?

  • Methodological Answer : Acridine derivatives are studied for interactions with nucleic acids and enzymes like cGAS (cyclic GMP-AMP synthase). For instance, substituents on the acridin-9-amine core (e.g., methoxy groups) influence DNA intercalation, while chloro groups enhance binding specificity. Assays such as fluorescence polarization or surface plasmon resonance (SPR) quantify binding affinity to DNA or proteins .

Advanced Research Questions

Q. How do substituent modifications (e.g., chain length, bulky groups) impact the compound’s biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituting the amine group with long alkyl chains (e.g., propylamino) improves potency by enhancing cellular uptake, while bulky groups reduce bioavailability. For example, replacing the methyl group with a diethylaminoethyl chain increases cGAS inhibition by ~30% in vitro . Computational docking (e.g., AutoDock Vina) can predict binding modes to guide rational design .

Q. How can researchers resolve contradictions in reported IC50_{50} values for this compound across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum concentration). Standardize protocols by:

  • Using identical cell lines (e.g., HEK293T for cGAS assays).
  • Controlling intracellular drug concentration via LC-MS/MS to account for accumulation (e.g., 10–100× extracellular levels) .
  • Validating with orthogonal assays (e.g., ELISA for IFN-β vs. luciferase reporter systems) .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetics in vivo?

  • Methodological Answer :

  • Dosing : Administer via intraperitoneal injection at 10 mg/kg in murine models.
  • Sampling : Collect plasma/tissues at 0.5, 2, 6, and 24 hours post-dose.
  • Analysis : Use LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL. Monitor metabolites (e.g., demethylated or hydroxylated derivatives) using HRMS .
  • Data Interpretation : Apply non-compartmental analysis (NCA) for AUC and half-life calculations.

Q. What strategies mitigate photodegradation of the acridine core during long-term stability studies?

  • Methodological Answer :

  • Storage : Use amber vials at -80°C under argon.
  • Formulation : Add antioxidants like 0.1% ascorbic acid or light-blocking excipients (e.g., titanium dioxide).
  • Stability Testing : Conduct forced degradation studies under UV light (ICH Q1B guidelines) and monitor degradation via UPLC-PDA at 280 nm .

Q. Data Analysis & Interpretation

Q. How should researchers analyze conflicting cytotoxicity data between 2D vs. 3D cell culture models?

  • Methodological Answer :

  • 3D Model Optimization : Use spheroids with Matrigel to mimic tumor microenvironments.
  • Assay Normalization : Normalize IC50_{50} values to cell viability assays (e.g., ATP-based CellTiter-Glo).
  • Mechanistic Follow-Up : Perform RNA-seq to identify differential expression of drug efflux pumps (e.g., MDR1) in 3D models .

Q. What statistical approaches are recommended for dose-response studies involving this compound?

  • Methodological Answer :

  • Curve Fitting : Use nonlinear regression (four-parameter logistic model) in GraphPad Prism.
  • Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
  • Reproducibility : Include ≥3 biological replicates and report 95% confidence intervals .

Properties

CAS No.

4822-23-5

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

6-chloro-2-methoxy-N-methylacridin-9-amine

InChI

InChI=1S/C15H13ClN2O/c1-17-15-11-5-3-9(16)7-14(11)18-13-6-4-10(19-2)8-12(13)15/h3-8H,1-2H3,(H,17,18)

InChI Key

XLSFYNSXABNPTG-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC

Origin of Product

United States

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